

1,3-Dibromo-2-nitrobenzene CAS number and properties

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Compound of Interest

Compound Name: 1,3-Dibromo-2-nitrobenzene

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An In-depth Technical Guide to **1,3-Dibromo-2-nitrobenzene**: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Introduction: **1,3-Dibromo-2-nitrobenzene** is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique substitution pattern—a nitro group positioned between two bromine atoms—creates a molecule with distinct reactivity profiles, making it a valuable and versatile building block. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, this electronic effect creates a reactivity gradient between the two bromine atoms, enabling highly regioselective sequential functionalization, particularly in cross-coupling reactions. This guide provides an in-depth overview of its chemical and physical properties, detailed synthesis protocols, key synthetic applications, and essential safety information for laboratory professionals.

Section 1: Compound Identification and Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This section consolidates the key physical, chemical, and spectroscopic identifiers for **1,3-Dibromo-2-nitrobenzene**.

Chemical Identity

- IUPAC Name: **1,3-Dibromo-2-nitrobenzene**
- Synonyms: 2,6-Dibromonitrobenzene[\[1\]](#)[\[2\]](#)
- CAS Number: 13402-32-9[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₆H₃Br₂NO₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 280.90 g/mol [\[1\]](#)[\[4\]](#)

Physicochemical Properties

1,3-Dibromo-2-nitrobenzene is a solid at room temperature and possesses properties that necessitate specific handling and storage conditions.

Property	Value	Reference(s)
Appearance	Solid	[5]
Melting Point	84 °C	
Boiling Point	243 °C at 760 mmHg	[2]
Density	2.101 g/cm ³	[2]
Flash Point	100.7 °C	[2]
Vapor Pressure	0.0513 mmHg at 25°C	[2]
XLogP3	3.1	[1]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[5]

Solubility Profile

Based on the principle of "like dissolves like," the moderate polarity of **1,3-Dibromo-2-nitrobenzene** dictates its solubility. It exhibits low solubility in water but is soluble in many common organic solvents.[\[6\]](#)

Solvent Class	Specific Solvent	Predicted Solubility
Polar Aprotic	Acetone	High
Tetrahydrofuran (THF)	High	
Dichloromethane (DCM)	Moderate to High	
Dimethylformamide (DMF)	High	
Polar Protic	Ethanol	Moderate
Methanol	Moderate	
Nonpolar	Toluene	Moderate
Hexanes	Low	
Aqueous	Water	Low / Insoluble

Note: This table serves as a guideline. Experimental verification is recommended for specific applications.

Spectroscopic Data

The following spectroscopic data is predicted based on established principles and data from structurally similar compounds.[\[7\]](#)[\[8\]](#)

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃):

- δ ~7.65 ppm (t, J = 8.1 Hz, 1H): This triplet corresponds to the proton at the C4 position (H-4), which is coupled to the two equivalent adjacent protons (H-5 and H-3 are part of the dibromo-substituted portion). The electron-withdrawing nitro group and bromine atoms deshield this proton.
- δ ~7.40 ppm (d, J = 8.1 Hz, 2H): This doublet represents the two equivalent protons at the C5 and C6 positions (H-5, H-6), coupled to the proton at C4.

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃):

- δ ~149.5 ppm: C2 (Carbon bearing the nitro group).

- $\delta \sim 135.0$ ppm: C4.
- $\delta \sim 130.0$ ppm: C5, C6.
- $\delta \sim 124.0$ ppm: C1, C3 (Carbons bearing the bromine atoms).

Infrared (IR) Spectroscopy (Predicted, ATR):

- 3100 - 3050 cm^{-1} (w): Aromatic C-H stretching.
- 1540 - 1515 cm^{-1} (s): Asymmetric NO_2 stretching.[7]
- 1360 - 1330 cm^{-1} (s): Symmetric NO_2 stretching.[7]
- ~ 750 cm^{-1} (s): C-Br stretching.

Mass Spectrometry (MS) (Predicted, EI):

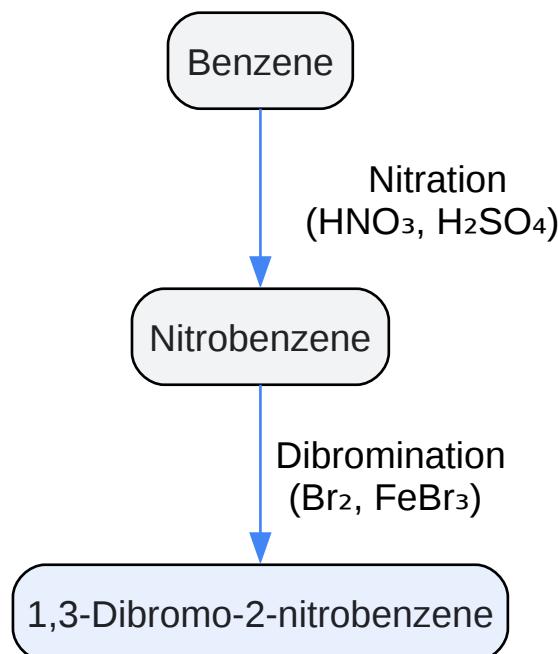
- m/z 281 [M]⁺, 279 [M]⁺: The molecular ion peak will show a characteristic isotopic pattern (approx. 1:2:1 ratio) due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[7]
- m/z 235 [M- NO_2]⁺, 233 [M- NO_2]⁺: A significant fragment corresponding to the loss of the nitro group.[7]
- m/z 154: Fragment corresponding to the loss of both bromine atoms.
- m/z 75: C_6H_3^+ fragment.[7]

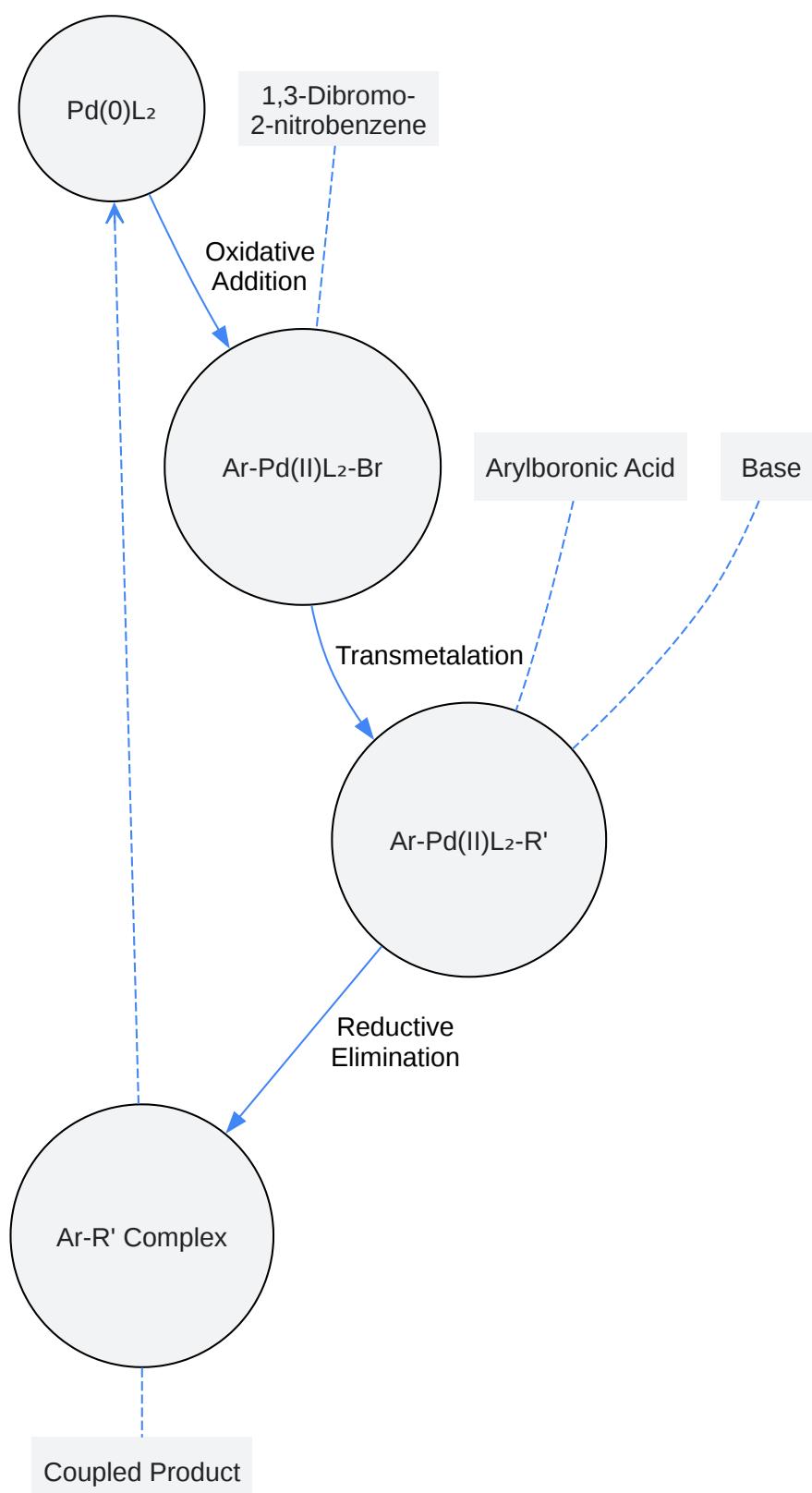
Section 2: Synthesis and Reactivity

The synthesis of **1,3-Dibromo-2-nitrobenzene** is a strategic process that relies on the principles of electrophilic aromatic substitution and the directing effects of substituents.

Synthesis Pathway

The most logical and commonly employed synthetic route begins with benzene and proceeds through nitration followed by a double bromination. The order of these steps is critical; performing bromination first would lead to ortho- and para-dibromobenzene, which would not yield the desired 2-nitro isomer upon nitration.[5][9]



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol provides a general method for the first selective cross-coupling reaction. [\[10\]](#)[\[11\]](#)

- Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine **1,3-Dibromo-2-nitrobenzene** (281 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium phosphate (K_3PO_4 , 637 mg, 3.0 mmol), and a palladium catalyst system such as $Pd(OAc)_2$ (4.5 mg, 0.02 mmol) and a phosphine ligand like SPhos (16.4 mg, 0.04 mmol).
- Solvent Addition: Add 10 mL of degassed solvent (e.g., a 5:1 mixture of toluene and water) via syringe.
- Reaction: Heat the mixture to 100°C and stir vigorously for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS.
- Work-up: Cool the reaction to room temperature. Dilute with 30 mL of ethyl acetate and wash with water (2 x 20 mL) and brine (20 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol: Reduction of the Nitro Group

This protocol describes the conversion to 2,6-dibromoaniline.

- Reaction Setup: In a 100 mL round-bottom flask, suspend **1,3-Dibromo-2-nitrobenzene** (2.81 g, 10 mmol) and tin(II) chloride dihydrate ($SnCl_2 \cdot 2H_2O$, 11.3 g, 50 mmol) in 50 mL of ethanol.
- Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC.
- Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 100 mL of ice water. Basify the solution by slowly adding saturated sodium

bicarbonate (NaHCO_3) solution until the pH is ~ 8 . This will precipitate tin salts.

- Purification: Extract the aqueous slurry with ethyl acetate ($3 \times 50 \text{ mL}$). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure to yield 2,6-dibromoaniline, which can be further purified by recrystallization or column chromatography.

Section 4: Safety and Handling

1,3-Dibromo-2-nitrobenzene is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Acute Toxicity, Dermal	4	H312: Harmful in contact with skin
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled
Specific target organ toxicity (single exposure)	3	H335: May cause respiratory irritation
Specific target organ toxicity (repeated exposure)	2	H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the aquatic environment, chronic	3	H412: Harmful to aquatic life with long lasting effects

Data compiled from multiple safety data sheets.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Signal Word:Warning [\[12\]](#)[\[14\]](#)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. [\[12\]](#) Ensure eyewash stations and safety showers are readily accessible. * Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield. [\[12\]](#) * Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory. [\[12\]](#) * Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with a particulate filter. [\[13\]](#) * Handling Practices: Avoid creating dust. [\[12\]](#) Do not get in eyes, on skin, or on clothing. [\[12\]](#) Wash hands thoroughly after handling. [\[12\]](#) Do not eat, drink, or smoke in the work area. [\[1\]](#)

Disposal

Dispose of waste in accordance with local, regional, and national regulations. Contaminated materials should be collected in a dedicated, labeled hazardous waste container for halogenated organic compounds. [\[1\]](#)[\[12\]](#)

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